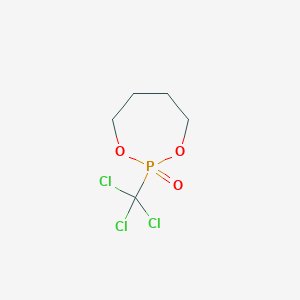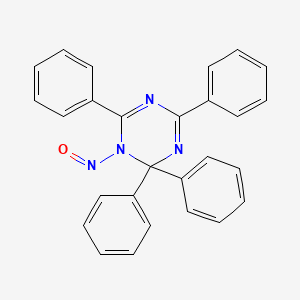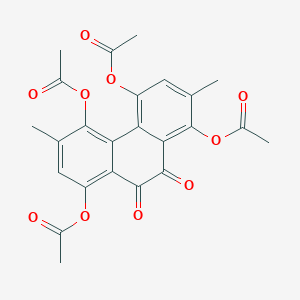
4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound that belongs to the class of organophosphorus compounds. This compound is characterized by the presence of a butoxymethyl group, a chlorine atom, and a dioxaphospholan ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of butoxymethyl chloride with a suitable phosphorus-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphonic acids
Reduction: Phosphine derivatives
Substitution: Various substituted phospholan derivatives
Wissenschaftliche Forschungsanwendungen
4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butachlor: A chloroacetamide herbicide with similar structural features.
Vanillyl butyl ether: An ether compound with a butoxymethyl group.
Uniqueness
4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to its dioxaphospholan ring structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various applications that require specific chemical properties.
Eigenschaften
CAS-Nummer |
66022-02-4 |
|---|---|
Molekularformel |
C7H14ClO4P |
Molekulargewicht |
228.61 g/mol |
IUPAC-Name |
4-(butoxymethyl)-2-chloro-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C7H14ClO4P/c1-2-3-4-10-5-7-6-11-13(8,9)12-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
YAJQKGDROFCBLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC1COP(=O)(O1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


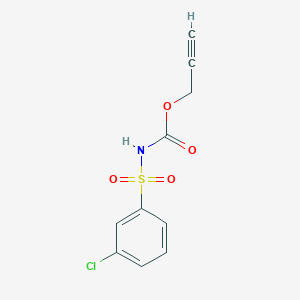
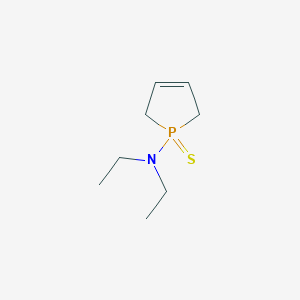

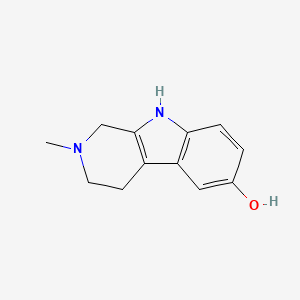
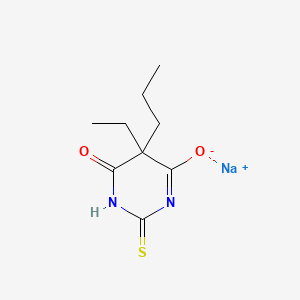



![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
